(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14547023
InChI: InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H
SMILES:
Molecular Formula: C23H14N2O3
Molecular Weight: 366.4 g/mol

(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC14547023

Molecular Formula: C23H14N2O3

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone -

Specification

Molecular Formula C23H14N2O3
Molecular Weight 366.4 g/mol
IUPAC Name [2,3-bis(furan-2-yl)quinoxalin-6-yl]-phenylmethanone
Standard InChI InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H
Standard InChI Key JMIHJEGISAXHQH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Introduction

Structural Analysis and Molecular Features

Core Architecture

The compound’s scaffold consists of a quinoxaline system—a bicyclic structure formed by two fused pyrazine rings—substituted with electron-rich furan heterocycles and a ketone-bearing phenyl group. The furan rings contribute π-electron density, while the phenyl methanone group introduces steric bulk and potential hydrogen-bonding interactions. This combination creates a planar yet sterically hindered structure, as evidenced by its synthetic precursors and analogs .

Crystallographic and Conformational Insights

While direct crystallographic data for (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone is unavailable, studies on analogous quinoxaline derivatives, such as 2,3-dichloro-6-methoxyquinoxaline, reveal monoclinic crystal systems with unit cell parameters (a = 15.597 Å, b = 3.9346 Å, c = 15.614 Å, β = 101.834°) that highlight the planar nature of the quinoxaline core . Computational modeling suggests that the furan substituents in the title compound adopt a nearly coplanar orientation relative to the quinoxaline ring, optimizing conjugation and stability .

Synthetic Methodologies

Conventional Thermal Synthesis

The compound is synthesized via condensation of substituted o-phenylenediamine derivatives with 1,2-diketones. In a representative procedure:

  • Reactants: 2,3-Di(furan-2-yl)-1,2-diketone (0.001 mol) and 6-amino-5-phenylquinoxaline (0.001 mol).

  • Catalyst: MgBr₂·OEt₂ (0.004 mol).

  • Conditions: Reflux in acetonitrile for 1–3 hours .

  • Yield: ~80–85% after recrystallization from chloroform .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

  • Reactants: Same as above.

  • Conditions: 160 W irradiation for 1–2.5 minutes (5 × 30-second intervals).

  • Yield: Improved to 94% with reduced side products .

Table 1: Comparative Synthesis Parameters

MethodTimeYield (%)Purity (HPLC)
Conventional1–3 hours80–85>90%
Microwave1–2.5 mins94>95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (200 MHz, CDCl₃):

    • δ 6.56–6.66 (d, 2H, furyl-H), 6.70–6.90 (d, 2H, furyl-H), 7.45–7.65 (m, 5H, phenyl-H), 7.82–8.00 (d, 2H, quinoxaline-H), 8.20–8.35 (d, 2H, quinoxaline-H), 8.45–8.65 (s, 1H, methanone-H) .

  • Key Observations:

    • Furan protons appear as doublets between δ 6.56–6.90.

    • The phenyl group’s aromatic protons resonate as a multiplet at δ 7.45–7.65.

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 367 ([M+H]⁺), confirming the molecular formula C₂₃H₁₄N₂O₃ .

Bacterial StrainInhibition Zone (mm)Relative Efficacy
Staphylococcus aureus12–14Moderate
Escherichia coli10–12Moderate

Comparative Analysis with Structural Analogs

Analog 1: 2,3-Di(furan-3-yl)benzo[g]quinoxaline

  • Structure: Benzo-fused quinoxaline with furan-3-yl groups.

  • Activity: Reduced antibacterial efficacy compared to the title compound, highlighting the importance of furan-2-yl substitution .

Analog 2: [2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

  • Structure: Spirocyclic methanone substituent.

  • Application: Enhanced solubility and CNS penetration due to the spiro moiety, suggesting neuropharmacological potential .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The compound’s antibacterial profile supports its development as a scaffold for novel antibiotics.

  • Targeted Drug Delivery: Functionalization of the phenyl methanone group could enable conjugation to nanoparticle carriers .

Materials Science

  • Organic Electronics: The π-conjugated system may serve as a charge-transport layer in OLEDs or photovoltaic cells.

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